1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-16(15-8-3-4-9-17(15)21)20-18(22)19-11-13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKZLETWEILEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 1-(3-hydroxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea.
Reduction: Formation of 3-methoxybenzylamine and 1-methyl-1H-indole-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The indole moiety is known to interact with various biological targets, including kinases and receptors, which could be relevant for this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea with structurally related urea derivatives:
Key Observations:
- Substituent Position : The 3-methoxybenzyl group in the target compound contrasts with the 4-methoxyphenyl group in 81a . Meta-substitution may sterically hinder interactions compared to para-substitution, affecting target selectivity.
- Heterocyclic Modifications : Thiadiazole-containing analogs (e.g., in ) exhibit potent anticonvulsant activity (ED₅₀ < 3 μmol/kg), suggesting that replacing the thiadiazole with an indole-urea scaffold (as in the target compound) may shift biological targets or potency.
Pharmacokinetic Considerations
- Metabolism : Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, which may reduce the half-life compared to halogenated derivatives .
Biological Activity
1-(3-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound contains an indole moiety, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological membranes and overall pharmacokinetic properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthetic Routes
The synthesis typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of bases such as triethylamine. The reaction is carried out in organic solvents like dichloromethane under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole moiety is particularly significant as it can modulate the activity of numerous biological pathways relevant to cancer progression and inflammation .
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer activities. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism often involves the activation of caspases and cell cycle arrest at the G1 phase .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis Induction |
| Doxorubicin | MCF-7 | 0.5 | DNA Intercalation |
| Compound A | U-937 | 0.48 | Caspase Activation |
Antimicrobial Activity
In addition to anticancer effects, compounds based on the indole scaffold have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), although specific MIC values for this compound are yet to be established .
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | TBD |
| Reference Compound B | MRSA | <0.25 |
| Compound C | E. coli | TBD |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in substituents significantly impact biological efficacy. For example, the introduction of electron-withdrawing groups at specific positions on the indole ring has been correlated with enhanced anticancer activity .
Case Study Example:
A study evaluated a series of indole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited lower IC50 values compared to their non-substituted counterparts, highlighting the importance of structural modifications in enhancing biological activity.
Q & A
Q. Basic
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Structural analogs (e.g., benzyl-indole derivatives) show acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation: Use fume hoods to avoid aerosolization.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
How can factorial design optimize reaction conditions for synthesizing this compound?
Q. Advanced
- Variable Selection: Investigate temperature, solvent polarity, and catalyst concentration (e.g., 3–5 factors) .
- Response Surface Methodology (RSM): Model interactions between variables to maximize yield. For example, a central composite design (CCD) can identify optimal stoichiometry for urea bond formation .
- Validation: Confirm predicted yields (±5% error margin) through triplicate experiments .
What computational approaches predict the reactivity and stability of this urea derivative?
Q. Advanced
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states, particularly for urea bond formation .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .
- Crystallography: Compare predicted (computational) and experimental (X-ray) crystal structures to validate intermolecular interactions (e.g., hydrogen bonding) .
How do structural modifications in the indole or methoxybenzyl groups affect biological activity?
Q. Advanced
- Indole Modifications: Replace 1-methyl with bulky groups (e.g., benzyl) to test steric effects on receptor binding. For analogs, IC50 shifts in kinase assays correlate with substituent size .
- Methoxy Position: Compare 3-methoxy vs. 4-methoxybenzyl derivatives in solubility (logP) and membrane permeability (Caco-2 assays) .
- SAR Studies: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., tyrosine kinases) .
What solvent systems are suitable for solubility and stability studies of this compound?
Q. Basic
- Polar Solvents: DMSO or DMF for stock solutions (10 mM).
- Aqueous Buffers: PBS (pH 7.4) with ≤1% DMSO for biological assays.
- Stability Tests: Monitor degradation via HPLC under varying pH (3–9) and temperature (4–37°C) .
How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
Q. Advanced
- Impurity Profiling: Use LC-MS to detect byproducts (e.g., unreacted amines or isocyanates) .
- 2D NMR: HSQC and HMBC to assign ambiguous peaks, especially in crowded aromatic regions .
- Cross-Validation: Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .
What regulatory considerations apply to preclinical studies involving this compound?
Q. Advanced
- REACH Compliance: Ensure the compound is registered if produced/imported ≥1 ton/year in the EU .
- Environmental Hazard Assessment: Evaluate biodegradability (OECD 301F) and ecotoxicity (Daphnia magna LC50) .
How can reaction scalability be balanced with purity for in vivo studies?
Q. Advanced
- Flow Chemistry: Continuous synthesis to maintain consistency at multi-gram scales .
- Quality Control: Implement in-line PAT (Process Analytical Technology) for real-time purity monitoring .
- Crystallization Optimization: Use anti-solvent addition (e.g., water) to enhance yield without compromising purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
